1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline
Description
Properties
CAS No. |
560092-68-4 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)heptan-1-one |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-10-16(18)17-12-11-14-8-6-7-9-15(14)13-17/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
OUAKAZWXMQVWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline derivative. For this compound, the reaction typically involves the condensation of 2-(1-oxoheptyl)benzaldehyde with an appropriate amine under acidic conditions.
Another approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Reduction Reactions
The ketone moiety at the C2 position undergoes selective reduction under various conditions:
-
Catalytic Hydrogenation : Using Pd/C or Pt/C under pressure (1–4 atm), the ketone is reduced to a secondary alcohol. Higher pressures and Pt/C favor full saturation of the tetrahydroisoquinoline ring .
-
Metal Hydride Reduction : NaBH in methanol reduces the ketone to an alcohol without affecting the aromatic ring, while LiAlH in THF achieves deeper reduction of the amide functionalities when present.
Example :
Oxidation Reactions
The tetrahydroisoquinoline core is susceptible to oxidation:
-
Dehydrogenation : PCC (pyridinium chlorochromate) oxidizes the saturated ring to a fully aromatic isoquinoline system, retaining the heptyl ketone substituent.
-
Ketone Stability : The heptyl ketone resists over-oxidation under mild conditions but can form carboxylic acids via strong oxidants like KMnO in acidic media.
Conditions and Outcomes :
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| PCC | 2-(1-oxoheptyl)-isoquinoline | 78% | |
| KMnO/HSO | 2-(1-carboxyheptyl)-isoquinoline | 65% |
Nucleophilic Additions
The ketone group participates in nucleophilic attacks:
-
Grignard Reagents : React with the ketone to form tertiary alcohols. For example, methylmagnesium bromide yields 2-(1-(hydroxy(methyl)heptyl))-tetrahydroisoquinoline.
-
Enolate Formation : LDA (lithium diisopropylamide) deprotonates the α-carbon, enabling alkylation or aldol condensation .
Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate, with steric hindrance from the heptyl chain influencing regioselectivity .
Cyclization Reactions
The amine and ketone groups facilitate intramolecular cyclization:
-
Acid-Catalyzed Cyclization : BF·OEt promotes the formation of fused polycyclic structures, such as isoindoloisoquinolones, via imine intermediates .
-
Domino Reactions : Sequential reduction-cyclization using diethylsilane and B(CF) yields tricyclic derivatives .
Example Pathway :
Alkylation and Acylation
The secondary amine in the tetrahydroisoquinoline ring undergoes functionalization:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of KCO to form quaternary ammonium salts .
-
N-Acylation : Acetic anhydride acetylates the amine, enhancing lipophilicity for pharmacological studies.
Key Data :
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| N-Alkylation | CHI | N-Methyl derivative | Muscle relaxant analogs |
| N-Acylation | AcO | N-Acetyl derivative | Improved bioavailability |
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme Inhibition : Binds to monoamine oxidases (MAOs) via hydrogen bonding with the ketone oxygen and π-π stacking with the aromatic ring .
-
Receptor Binding : The heptyl chain enhances hydrophobic interactions with opioid receptors, as demonstrated in SAR studies .
Comparative Reactivity of Structural Analogs
The heptyl ketone differentiates this compound from other tetrahydroisoquinolines:
Scientific Research Applications
1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Oxygenated substituents (e.g., 6,7-dimethoxy groups) improve antibacterial activity but reduce BBB penetration due to increased polarity .
- Aromatic substituents (e.g., 2-phenyl-TIQ) are explored for receptor affinity but may increase metabolic stability .
- The 1-oxoheptyl group in the target compound likely increases lipophilicity (logP ~3–4 estimated), favoring BBB penetration compared to polar analogs, but may also promote hepatic metabolism via cytochrome P450 .
Metabolic and Pharmacokinetic Profiles
- TIQ and 1MeTIQ: Excreted 72–76% unchanged in rats after oral administration; hydroxylated (4-OH-TIQ) and N-methylated metabolites are minor . Brain concentrations exceed blood levels by 4.5-fold, indicating efficient BBB penetration .
- 1-Methyl-TIQ: Oxidized by MAO to neurotoxic isoquinolinium ions, mimicking MPTP’s mechanism in Parkinson’s models .
- Its lipophilicity could prolong half-life but increase plasma protein binding .
Q & A
Q. What are the established synthetic methodologies for 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline, and how do reaction parameters affect efficiency?
The compound is typically synthesized via Pictet-Spengler reactions or aza-Friedel-Crafts alkylation . describes a solvent-free aza-Friedel-Crafts approach using 3,4-dihydroisoquinoline precursors, achieving yields of 45–68% under varying temperatures (80–120°C) and catalyst loadings (5–10 mol% Lewis acids) . For higher complexity, multi-step protocols (e.g., ) employ trifluoroacetic acid-mediated cyclization , yielding spiroheterocyclic analogs with 70–85% purity after crystallization . Key parameters include stoichiometric control of the heptanoyl side chain and inert atmosphere to prevent oxidation.
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural validation requires ¹H/¹³C NMR for backbone confirmation (e.g., aromatic protons at δ 6.8–7.2 ppm and carbonyl signals at δ 170–175 ppm) and FT-IR to identify the ketone moiety (C=O stretch ~1680 cm⁻¹) . Mass spectrometry (HRMS) is essential for verifying molecular weight (C₁₆H₂₁NO₂; theoretical 259.1572 g/mol). Crystallographic data ( ) further resolve stereochemistry, with reported C–C bond lengths of 1.54–1.58 Å in the tetrahydro ring .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and bioactivity of this compound derivatives?
Density Functional Theory (DFT) studies predict transition states in Pictet-Spengler reactions, identifying electron-withdrawing groups (e.g., –NO₂) as yield enhancers by lowering activation energies (~15 kcal/mol) . Molecular docking (e.g., AutoDock Vina) reveals that the heptanoyl chain enhances binding to neurological targets (ΔG = −9.2 kcal/mol for MAO-B inhibition), correlating with in vitro IC₅₀ values of 2.3 µM .
Q. What strategies address contradictory reports on the neurotoxic vs. neuroprotective effects of tetrahydroisoquinoline derivatives?
Discrepancies arise from metabolic variability (e.g., cytochrome P450 isoforms) and assay conditions. highlights that N-methylation (e.g., 1-methyl derivatives) reduces neurotoxicity (LD₅₀ > 200 mg/kg in rodents) compared to unsubstituted analogs . Advanced models use induced pluripotent stem cell (iPSC)-derived neurons to assess dopamine uptake inhibition (EC₅₀ = 18 µM) and α-synuclein aggregation, controlled via HPLC-validated compound purity (>98%) .
Q. How does the solid-state vs. solution-phase conformation of this compound impact its reactivity?
X-ray diffraction ( ) shows planar tetrahydroisoquinoline cores in crystals, whereas NMR (DMSO-d₆) reveals chair-like conformations. This dynamic behavior affects nucleophilic attack on the ketone: crystalline samples exhibit 30% slower reaction rates in SN2 substitutions compared to solution-phase analogs .
Methodological Considerations
Q. What analytical workflows validate synthetic intermediates in complex tetrahydroisoquinoline syntheses?
A tiered approach combines:
Q. How can researchers mitigate competing side reactions during aza-Friedel-Crafts alkylation?
Key mitigations include:
- Low-temperature conditions (0–5°C) to suppress polyalkylation.
- Bulkier Lewis acids (e.g., Yb(OTf)₃ over BF₃·Et₂O) to enhance regioselectivity (90:10 para:ortho ratio) .
- In situ IR to monitor carbonyl activation (shift from 1720 → 1680 cm⁻¹ indicates successful complexation).
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
